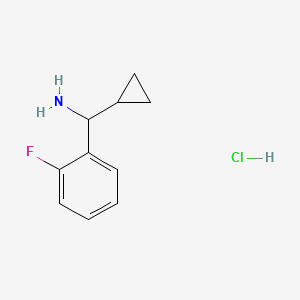

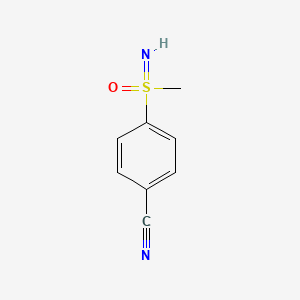

4-(S-Methylsulfonimidoyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

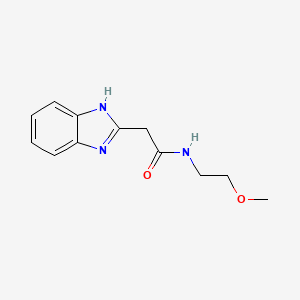

4-(S-Methylsulfonimidoyl)benzonitrile is a chemical compound with the molecular formula C8H8N2OS . It is often used in research and development .

Synthesis Analysis

The synthesis of this compound involves a reaction with sodium azide in a solvent-free environment at 50°C for 30 minutes . The mixture is then cooled to room temperature, and a saturated aqueous solution of NaHCO3 is added to quench the reaction and adjust the pH to 7 . The mixture is then extracted with DCM/MeOH (10:1, v/v), and the organic phase is dried over Na2SO4 . The filtrate is concentrated in vacuo, and the residue is purified by flash chromatography to yield the desired product .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H8N2OS . The molar mass of this compound is 180.23 g/mol .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.21±0.1 g/cm3 and a predicted boiling point of 317.0±44.0 °C .Applications De Recherche Scientifique

1. Environmental Impact and Transformation

The antibiotic sulfonamide drug sulfamethoxazole (SMX) undergoes abiotic transformations under denitrifying conditions, forming transformation products like 4-nitro-N-(5-methylisoxazol-3-yl)-benzenesulfonamide and N-(5-methylisoxazol-3-yl)-benzenesulfonamide. This highlights the environmental impact and behavior of such compounds in water cycles and their transformation products (Nödler et al., 2012).

2. Energy Storage Applications

4-(Trifluoromethyl)-benzonitrile serves as an electrolyte additive for high voltage lithium-ion batteries, significantly improving the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes (Huang et al., 2014).

3. Membrane Technology

Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers have been synthesized for application in proton exchange membrane fuel cells, indicating the material's relevance in energy and environmental technologies (Sankir et al., 2007).

4. Chemical Synthesis

Practical syntheses of various benzonitrile derivatives, such as 4‐fluoro‐2‐(methylthio)benzylamine, have been reported, showing their importance in the synthesis of complex chemical compounds (Perlow et al., 2007).

5. Surface Chemistry

The adsorption and decomposition of 4‐(methylthio)benzonitrile on silver surfaces have been investigated using Raman spectroscopy, providing insights into surface chemistry and molecular interactions (Yi et al., 1993).

6. Polymer Science

Polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile have been studied, demonstrating applications in polymer science for creating materials with high thermal stability and solubility in aprotic polar solvents (Saxena et al., 2003).

7. Antiviral Research

Derivatives of benzonitrile, such as 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile, show significant antiviral activity against Hepatitis C virus, indicating their potential in antiviral drug development (Jiang et al., 2020).

8. Corrosion Inhibition

Benzonitrile derivatives have been explored as corrosion inhibitors for mild steel in acid media, showcasing their importance in industrial applications and materials science (Chaouiki et al., 2018).

9. Catalysis and Organic Synthesis

The synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate in diarylpyrimidine HIV-1 reverse transcriptase inhibitors, illustrates the role of benzonitrile derivatives in catalysis and organic synthesis (Zhi-yu, 2012).

Safety and Hazards

The safety data sheet for a similar compound, Benzonitrile, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, eye protection, and face protection when handling the substance . In case of fire, use CO2, dry chemical, or foam for extinction . The substance should be stored in a well-ventilated place and kept cool .

Propriétés

IUPAC Name |

4-(methylsulfonimidoyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCBANNUDDFVTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621962-30-8 |

Source

|

| Record name | 4-[imino(methyl)oxo-lambda6-sulfanyl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B2876354.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2876355.png)

![5-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methylpyrazole](/img/structure/B2876359.png)

![9-cyclohexyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876360.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2876362.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876363.png)

![3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2876370.png)

![N-benzyl-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2876371.png)